Benzenesulfonic acid, 2-amino-5-[[2-(sulfooxy)ethyl]sulfonyl]- Benzenesulfonic acid, 2-amino-5-[[2-(sulfooxy)ethyl]sulfonyl]-
Brand Name: Vulcanchem
CAS No.: 42986-22-1
VCID: VC1857879
InChI: InChI=1S/C8H11NO9S3/c9-7-2-1-6(5-8(7)20(12,13)14)19(10,11)4-3-18-21(15,16)17/h1-2,5H,3-4,9H2,(H,12,13,14)(H,15,16,17)
SMILES: C1=CC(=C(C=C1S(=O)(=O)CCOS(=O)(=O)O)S(=O)(=O)O)N
Molecular Formula: C8H11NO9S3
Molecular Weight: 361.4 g/mol

Benzenesulfonic acid, 2-amino-5-[[2-(sulfooxy)ethyl]sulfonyl]-

CAS No.: 42986-22-1

Cat. No.: VC1857879

Molecular Formula: C8H11NO9S3

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

Benzenesulfonic acid, 2-amino-5-[[2-(sulfooxy)ethyl]sulfonyl]- - 42986-22-1

Specification

CAS No. 42986-22-1
Molecular Formula C8H11NO9S3
Molecular Weight 361.4 g/mol
IUPAC Name 2-amino-5-(2-sulfooxyethylsulfonyl)benzenesulfonic acid
Standard InChI InChI=1S/C8H11NO9S3/c9-7-2-1-6(5-8(7)20(12,13)14)19(10,11)4-3-18-21(15,16)17/h1-2,5H,3-4,9H2,(H,12,13,14)(H,15,16,17)
Standard InChI Key UQEAQYXIDTYYNI-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1S(=O)(=O)CCOS(=O)(=O)O)S(=O)(=O)O)N
Canonical SMILES C1=CC(=C(C=C1S(=O)(=O)CCOS(=O)(=O)O)S(=O)(=O)O)N

Introduction

Chemical Identity and Basic Information

Benzenesulfonic acid, 2-amino-5-[[2-(sulfooxy)ethyl]sulfonyl]- is identified by the CAS Registry Number 42986-22-1 and is categorized as a sulfonic acid derivative . The compound is also known by several alternative names, including 2-amino-5-(2-sulfatoethylsulfonyl)benzenesulfonic acid, 4-amino-3-sulfophenyl 2-sulfatoethyl sulfone, and 2-amino-5-(β-sulfatoethylsulfonyl)benzenesulfonic acid . It belongs to a class of compounds that contain multiple sulfonate groups and has been studied for its chemical reactivity and potential applications.

Nomenclature and Identifiers

The compound's identity is established through various systematic identifiers, as detailed in the following table:

Identifier TypeValue
CAS Number42986-22-1
Molecular FormulaC8H11NO9S3
Molecular Weight361.37 g/mol
InChIInChI=1S/C8H11NO9S3/c9-7-2-1-6(5-8(7)20(12,13)14)19(10,11)4-3-18-21(15,16)17/h1-2,5H,3-4,9H2,(H,12,13,14)(H,15,16,17)
InChIKeyUQEAQYXIDTYYNI-UHFFFAOYSA-N
SMILESO=S(=O)(O)OCCS(=O)(=O)C1=CC=C(N)C(=C1)S(=O)(=O)O
European Community Number610-097-7

Structural Characteristics

The compound features a complex structure with multiple functional groups that contribute to its chemical behavior:

  • A benzenesulfonic acid core

  • An amino group at position 2 of the benzene ring

  • A [[2-(sulfooxy)ethyl]sulfonyl] substituent at position 5

  • Multiple sulfonate groups that enhance solubility and reactivity in various chemical environments

These structural elements create a molecule with specific charge distribution and reactivity patterns, enabling it to participate in various chemical reactions and interact with different substrates.

Physical and Chemical Properties

The physical and chemical properties of Benzenesulfonic acid, 2-amino-5-[[2-(sulfooxy)ethyl]sulfonyl]- are influenced by its complex structure and the presence of multiple functional groups.

Physical Properties

The compound exhibits physicochemical characteristics that influence its behavior in different environments:

PropertyValueReference
Molecular Weight361.37 g/mol
LogP-0.8914 (calculated) / -2.15 (reported)
Topological Polar Surface Area (TPSA)178.13
Hydrogen Bond Acceptors8
Hydrogen Bond Donors3
Rotatable Bonds6
AppearanceNot specified in sources-
SolubilityEnhanced water solubility due to multiple sulfonate groups

These properties, particularly the negative LogP value, indicate that the compound is hydrophilic and likely highly soluble in aqueous environments, which is consistent with the presence of multiple sulfonate groups .

Chemical Reactivity

The compound's chemical behavior is largely determined by its functional groups:

  • The amino group at position 2 can act as a nucleophile, allowing for further functionalization reactions.

  • The sulfonic acid group is electron-withdrawing, influencing the electron distribution in the benzene ring.

  • The [[2-(sulfooxy)ethyl]sulfonyl] substituent provides additional reactive sites.

  • The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the sulfonic acid group.

Synthesis and Reactions

Diazotization and Coupling Reactions

One of the most significant reactions of Benzenesulfonic acid, 2-amino-5-[[2-(sulfooxy)ethyl]sulfonyl]- is diazotization, which allows it to couple with other aromatic compounds to form complex reaction products .

A notable example is the reaction pathway involving:

  • Diazotization of Benzenesulfonic acid, 2-amino-5-[[2-(sulfooxy)ethyl]sulfonyl]-

  • Subsequent coupling with Benzoic acid, 3,5-diamino-

  • Further coupling with diazotized Ethanol, 2-[(4-aminophenyl)sulfonyl]-, 1-(hydrogen sulfate)

  • Formation of complex sodium salts as the final products

This multistep reaction demonstrates the compound's value as an intermediate in the synthesis of more complex structures, particularly colored compounds that may have applications in dye chemistry .

Analytical Methods

HPLC Analysis

The compound can be analyzed using reverse-phase high-performance liquid chromatography (HPLC). A specific method has been reported with the following conditions:

  • Column: Newcrom R1 HPLC column

  • Mobile phase: Mixture of acetonitrile (MeCN), water, and phosphoric acid

  • Alternative for MS-compatible applications: Replacement of phosphoric acid with formic acid

  • Particle size options: Smaller 3 μm particles columns available for fast UPLC applications

This analytical method is described as scalable and suitable for isolation of impurities in preparative separation. It is also reported to be applicable for pharmacokinetic studies .

The method's versatility makes it valuable for both analytical and preparative purposes, offering flexibility in different research and industrial contexts.

Hazard StatementCodeClassificationPercentage of Reports
Harmful if swallowedH302Warning Acute toxicity, oral66.7%
May be harmful in contact with skinH313Warning Acute toxicity, dermal66.7%
Harmful if inhaledH332Warning Acute toxicity, inhalation66.7%
May cause respiratory irritationH335Warning Specific target organ toxicity, single exposure; Respiratory tract irritation66.7%

Related Compounds

Several compounds share structural similarities with Benzenesulfonic acid, 2-amino-5-[[2-(sulfooxy)ethyl]sulfonyl]-. One notable example is:

  • Benzenesulfonic acid, 4-(acetylamino)-2-amino-5-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt (CAS: 85765-41-9)

This related compound contains additional functional groups (acetylamino and azo groups) and exists as a disodium salt, potentially offering different solubility properties and reactivity patterns compared to the parent compound .

The structural relationships between these compounds highlight the versatility of the core benzenesulfonic acid framework and its amenability to various modifications, which can lead to derivatives with diverse properties and applications.

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